molecular formula C14H19F2NO4S B7158697 N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide

N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7158697
M. Wt: 335.37 g/mol
InChI Key: BNACSZQCKXOCBK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a difluorophenyl group, a hydroxyethyl group, and an oxanyl group attached to a methanesulfonamide core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-11-4-5-14(13(16)9-11)17(6-7-18)22(19,20)10-12-3-1-2-8-21-12/h4-5,9,12,18H,1-3,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNACSZQCKXOCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)N(CCO)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a reaction with a suitable sulfonyl chloride to form the corresponding sulfonamide.

    Introduction of the Hydroxyethyl Group: The sulfonamide intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Cyclization to Form the Oxanyl Group: The hydroxyethyl sulfonamide is subjected to cyclization conditions, often involving a strong acid or base, to form the oxanyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N-(2-hydroxyethyl)-1-(oxan-2-yl)methanesulfonamide: can be compared with other sulfonamides such as:

Uniqueness

    This compound: stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

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